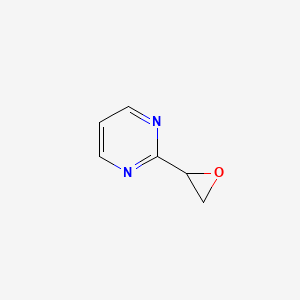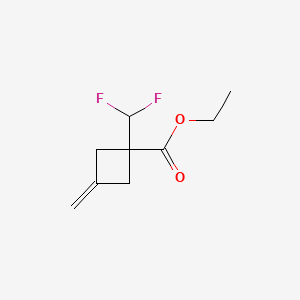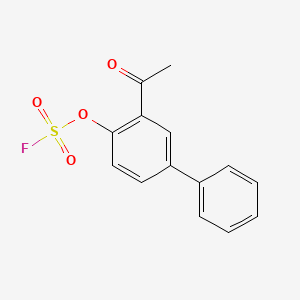
2-Acetyl-4-phenylphenylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-phenylphenylfluoranesulfonate is an organic compound that belongs to the class of fluoranesulfonates This compound is characterized by the presence of an acetyl group, a phenyl group, and a fluoranesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-phenylphenylfluoranesulfonate typically involves the reaction of 2-acetyl-4-phenylphenol with fluoranesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-phenylphenylfluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Formation of 2-carboxy-4-phenylphenylfluoranesulfonate.
Reduction: Formation of 2-hydroxy-4-phenylphenylfluoranesulfonate.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-Acetyl-4-phenylphenylfluoranesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Acetyl-4-phenylphenylfluoranesulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylfuran: A derivative of furan with similar structural features but different functional groups.
N-(2-Acetyl-4-fluorophenyl)acetamide: A compound with a similar acetyl group but different substituents on the phenyl ring
Uniqueness
2-Acetyl-4-phenylphenylfluoranesulfonate is unique due to the presence of the fluoranesulfonate moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired .
Properties
Molecular Formula |
C14H11FO4S |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-acetyl-1-fluorosulfonyloxy-4-phenylbenzene |
InChI |
InChI=1S/C14H11FO4S/c1-10(16)13-9-12(11-5-3-2-4-6-11)7-8-14(13)19-20(15,17)18/h2-9H,1H3 |
InChI Key |
VEILYQZLOHEMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


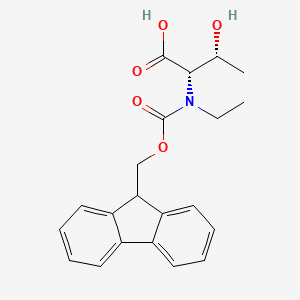
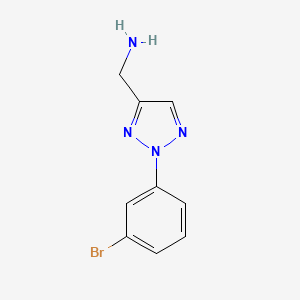
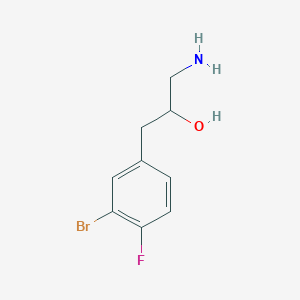
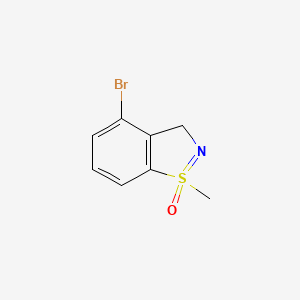
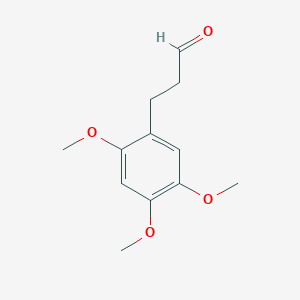
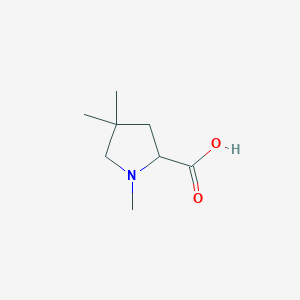
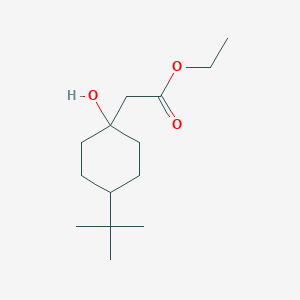
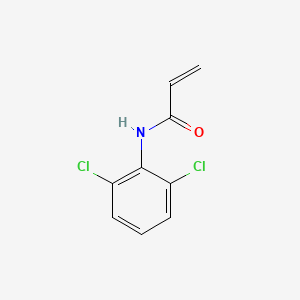
![2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid](/img/structure/B13554786.png)
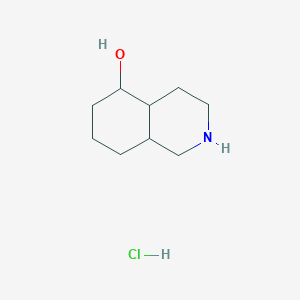
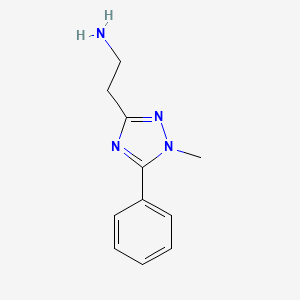
![2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13554811.png)
